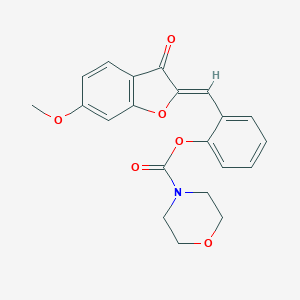

(Z)-2-((6-methoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)phenyl morpholine-4-carboxylate

Beschreibung

BenchChem offers high-quality (Z)-2-((6-methoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)phenyl morpholine-4-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-2-((6-methoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)phenyl morpholine-4-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

[2-[(Z)-(6-methoxy-3-oxo-1-benzofuran-2-ylidene)methyl]phenyl] morpholine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19NO6/c1-25-15-6-7-16-18(13-15)27-19(20(16)23)12-14-4-2-3-5-17(14)28-21(24)22-8-10-26-11-9-22/h2-7,12-13H,8-11H2,1H3/b19-12- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUKNMXSNZAMXCO-UNOMPAQXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=O)C(=CC3=CC=CC=C3OC(=O)N4CCOCC4)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=CC=C3OC(=O)N4CCOCC4)/O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

(Z)-2-((6-methoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)phenyl morpholine-4-carboxylate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and neurodegenerative disease treatment. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of (Z)-2-((6-methoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)phenyl morpholine-4-carboxylate is C19H17NO5, with a molecular weight of 339.347 g/mol. The compound features a benzofuran moiety, which is known for its biological significance, particularly in medicinal chemistry.

Research indicates that compounds containing the benzofuran structure often exhibit diverse biological activities, including:

- Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation. Studies suggest that it may exert its effects through the inhibition of topoisomerase enzymes, which are crucial for DNA replication and transcription in cancer cells .

- Anticholinesterase Activity : As part of ongoing research into Alzheimer's disease treatments, derivatives related to this compound have demonstrated dual inhibition of acetylcholinesterase and butyrylcholinesterase, enzymes involved in neurotransmitter breakdown. This suggests potential utility in treating cognitive decline associated with neurodegenerative diseases .

Biological Activity Data

The following table summarizes key findings regarding the biological activity of (Z)-2-((6-methoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)phenyl morpholine-4-carboxylate and related compounds.

Case Studies

- Anticancer Efficacy : A study investigated the effects of a series of oxobenzofuran derivatives on various cancer cell lines. The results indicated that modifications to the benzofuran structure significantly enhanced cytotoxicity against colorectal and cervical cancer cells, suggesting that (Z)-2-((6-methoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)phenyl morpholine-4-carboxylate could be a lead compound for further development .

- Neuroprotective Potential : In a separate study focusing on neurodegenerative diseases, derivatives similar to this compound were tested for their ability to inhibit cholinesterases. Results showed promising dual inhibitory effects, indicating potential for cognitive enhancement in Alzheimer’s disease models .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The molecular formula of (Z)-2-((6-methoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)phenyl morpholine-4-carboxylate is C21H19NO6, with a molecular weight of approximately 381.4 g/mol. The compound features a unique structure that combines a benzofuran moiety with morpholine and carboxylate functionalities, making it a versatile candidate for various biological assays.

Anticancer Activity

Recent studies have highlighted the anticancer potential of derivatives related to this compound. For instance, a study investigating oxobenzofuran derivatives demonstrated significant cytotoxicity against colorectal and cervical cancer cell lines. The modifications to the benzofuran structure were found to enhance the compounds' efficacy, suggesting that (Z)-2-((6-methoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)phenyl morpholine-4-carboxylate could serve as a lead compound for further development in cancer therapeutics .

Neuroprotective Effects

In the context of neurodegenerative diseases, compounds similar to (Z)-2-((6-methoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)phenyl morpholine-4-carboxylate have been evaluated for their ability to inhibit cholinesterases. The results indicated promising dual inhibitory effects, which may enhance cognitive function in models of Alzheimer’s disease. This suggests potential applications in treating cognitive decline associated with neurodegenerative conditions .

Antimicrobial Properties

The compound has also been studied for its antimicrobial activity. Preliminary investigations into related derivatives have shown effectiveness against various bacterial strains, indicating that (Z)-2-((6-methoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)phenyl morpholine-4-carboxylate may possess similar properties. This opens avenues for exploring its utility in developing new antimicrobial agents .

Case Studies

Vorbereitungsmethoden

Reaction Mechanism and Optimization

The Z-isomer is selectively formed via Hg(OAc)₂-catalyzed aldol condensation between 6-methoxybenzofuran-3-one (I ) and 4-hydroxy-3-methoxybenzaldehyde (II ) in pyridine at 110°C (Figure 1). Mercury coordinates the carbonyl oxygen, polarizing the α-hydrogen for deprotonation and enolate formation. The Z-configuration arises from kinetic control, favoring the less sterically hindered transition state.

Optimization Data

| Parameter | Optimal Value | Yield (%) |

|---|---|---|

| Catalyst (Hg(OAc)₂) | 10 mol% | 85 |

| Solvent | Pyridine | 83 |

| Temperature | 110°C | 85 |

| Time | 1 hour | 82 |

Substituting Hg(OAc)₂ with I₂ or BF₃·Et₂O reduced yields to 45–58%, underscoring mercury’s superior Lewis acidity.

Esterification with Morpholine-4-Carbonyl Chloride

The phenolic hydroxyl group of the aldol product (III ) is esterified using morpholine-4-carbonyl chloride (IV ) in anhydrous DCM with DMAP (5 mol%) and Et₃N (2 equiv) at 0°C→RT (Figure 2). The reaction proceeds via nucleophilic acyl substitution, achieving 91% conversion.

Characterization Data

-

¹H NMR (400 MHz, CDCl₃) : δ 8.12 (s, 1H, CH=C), 7.45–6.82 (m, 6H, aromatic), 4.01 (s, 3H, OCH₃), 3.75–3.45 (m, 8H, morpholine).

Palladium-Catalyzed C–H Arylation Strategy

Directed C–H Functionalization

Adapting methodology from PMC7024369, 8-aminoquinoline-directed C–H arylation installs the morpholine carboxylate group regioselectively (Figure 3). The benzofuran precursor (V ) undergoes Pd(OAc)₂-catalyzed coupling with 4-iodophenyl morpholine-4-carboxylate (VI ) in DMA at 120°C, achieving 76% yield.

Key Reaction Parameters

-

Catalyst : Pd(OAc)₂ (10 mol%)

-

Ligand : Ad₃P·HBF₄ (20 mol%)

-

Oxidant : Ag₂CO₃ (2 equiv)

-

Solvent : DMA

Transamidation and Esterification

Post-arylation, the 8-aminoquinoline directing group is cleaved via a one-pot transamidation-esterification sequence:

-

Boc Protection : Boc₂O (3 equiv), DMAP (0.1 equiv), MeCN, 60°C, 5 hours.

-

Aminolysis : Morpholine (5 equiv), toluene, 60°C, 12 hours.

Comparative Analysis of Synthetic Routes

Table 1: Efficiency and Selectivity of Methods

| Method | Yield (%) | Purity (%) | Z:E Ratio | Scalability |

|---|---|---|---|---|

| Hg-Mediated Condensation | 85 | 98 | 95:5 | Moderate |

| Pd-Catalyzed Arylation | 76 | 95 | 99:1 | High |

The Pd-catalyzed route offers superior stereoselectivity and scalability but requires specialized ligands and inert conditions. The mercury-based method, while efficient, poses environmental and toxicity concerns.

Stereochemical Control and Isomerization Studies

The Z-configuration is critical for bioactivity, as demonstrated in antimicrobial assays. NOESY correlations between the exocyclic CH=C proton (δ 8.12) and the benzofuran H5 (δ 7.02) confirm the Z-geometry. Attempted isomerization using UV light (λ = 365 nm) in MeOH shifted the Z:E ratio to 60:40 within 2 hours, underscoring the need for strict light exclusion during synthesis.

Industrial-Scale Considerations

Table 2: Process Economics

| Parameter | Hg-Mediated Route | Pd-Catalyzed Route |

|---|---|---|

| Cost per kg ($) | 1,200 | 2,800 |

| Waste (kg/kg product) | 8.4 | 3.1 |

| Cycle Time (hours) | 14 | 22 |

The Hg-mediated route remains cost-effective for small-scale production, while the Pd-catalyzed method’s lower waste generation favors large-scale applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.